molecular formula C14H19BrN2 B3157007 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine CAS No. 844431-61-4

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine

Cat. No.: B3157007
CAS No.: 844431-61-4
M. Wt: 295.22 g/mol
InChI Key: OUGRMRTVWUMGKX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a bromophenyl group and a cyclopropylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylpiperazine and cyclopropylmethyl chloride.

    Reaction Conditions: The reaction between 4-bromophenylpiperazine and cyclopropylmethyl chloride is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically performed in an organic solvent like dichloromethane or toluene.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom. Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form fused ring systems. These reactions often require specific catalysts and conditions to proceed efficiently.

Scientific Research Applications

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and optimization.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets. The bromophenyl group and the piperazine ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on its binding interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)-4-(cyclopropylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(4-Fluorophenyl)-4-(cyclopropylmethyl)piperazine: Contains a fluorine atom, which can influence its chemical and biological properties.

    1-(4-Methylphenyl)-4-(cyclopropylmethyl)piperazine: The presence of a methyl group can alter its reactivity and interactions with biological targets.

Each of these compounds has unique features that make them valuable for different applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(cyclopropylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGRMRTVWUMGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234639
Record name 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844431-61-4
Record name 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844431-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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